molecular formula C17H22N4O2S B2876546 N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921486-61-5

N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2876546
CAS No.: 921486-61-5
M. Wt: 346.45
InChI Key: MWJAGBSTTPHBBL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921486-61-5) is a synthetic organic compound with a molecular formula of C17H22N4O2S and a molecular weight of 346.4 g/mol . It belongs to a class of thiazolyl urea compounds that are of significant interest in medicinal chemistry and oncology research . Its molecular framework incorporates key pharmacophores, including a thiazole ring and a urea linkage, which are commonly found in molecules designed to modulate enzymatic activity . This compound is intended for research applications, particularly in the field of cancer and enzyme inhibition studies. Thiazole derivatives similar to this compound have been investigated as potential inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes involved in cell proliferation, survival, and angiogenesis . By targeting these specific signaling pathways, researchers utilize such compounds to study tumor growth and explore new therapeutic strategies for oncology . The design of this compound aligns with strategies for developing enzyme inhibitors that mimic transition states or substrate structures to achieve high specificity and potency . Researchers are encouraged to consult the scientific literature for detailed protocols on the use of such small-molecule inhibitors in cellular and biochemical assays. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-21(5-2)15(22)10-14-11-24-17(19-14)20-16(23)18-13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAGBSTTPHBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Key Structural Differences
Compound Name/ID Thiazole Substituent(s) Acetamide Side Chain Biological Activity
Target Compound 3-(p-Tolyl)ureido at C4 N,N-Diethyl Not explicitly reported†
N-[1-...]acetamide derivatives 3-Phenyl-4-(p-tolyl) at C2/C4 Cyclopentyl/N-methylbenzyl MAO inhibition (IC₅₀: 4a–4c = 0.5–2.1 µM)
Thioxothiazolidinyl-acetamides Thioxo group at C2, benzyl/alkyl at C3/C5 Cyclopentyl/isobutyl Urease inhibition (IC₅₀: 12–45 µM)
N-(Thiazol-2-yl)acetamide Unsubstituted thiazole at C2 None (direct acetamide) Antimicrobial (Staphylococcus aureus MIC: 8–32 µg/mL)

Analysis :

  • Ureido vs. Thioxo Groups : The target’s ureido group at C4 provides hydrogen-bonding capacity, which is absent in thioxothiazolidinyl derivatives (e.g., compounds with C2 thioxo groups). This may enhance enzyme inhibition through polar interactions .
  • Positional Isomerism: Compared to N-(thiazol-2-yl)acetamide , the target’s substituent at C4 (vs.
  • Lipophilic Substituents : The p-tolyl group in the target compound mirrors the 4-methylbenzyl substituent in ’s 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide, which showed moderate urease inhibition (IC₅₀: 28 µM) .

Acetamide Side Chain Modifications

Compound Type Acetamide Substituents Impact on Activity
Target Compound N,N-Diethyl Enhanced lipophilicity; may improve membrane permeability
Derivatives Cyclopentyl, isobutyl, benzyl Bulkier groups correlate with lower urease IC₅₀ (e.g., cyclopentyl: IC₅₀ = 12 µM)
Derivatives Cyclopentyl, methylbenzyl Smaller substituents (e.g., methylbenzyl) improve MAO-B selectivity

Biological Activity

N,N-diethyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of this compound is C18_{18}H22_{22}N4_{4}OS, with a molecular weight of approximately 346.4 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The substitution of this ring with a p-tolyl group via a ureido linkage enhances its lipophilicity, potentially improving its biological activity by facilitating better membrane penetration.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Thiazole derivatives are typically associated with various pharmacological effects, including:

  • Antibacterial : Effective against a range of bacterial strains.
  • Antifungal : Demonstrates activity against fungal pathogens.

The presence of the p-tolyl group may contribute to enhanced antimicrobial efficacy due to increased lipophilicity, which aids in penetrating microbial membranes.

Antitumor Activity

Research into structurally similar thiazole derivatives has shown promising results in cancer treatment. For instance, compounds related to thiazole have been reported to induce apoptosis and autophagy in cancer cell lines, suggesting that this compound could also have potential as an antitumor agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
N,N-dimethyl-thiazole-4-carboxamideThiazole ring with carboxamideAntimicrobial
5-methyl-thiazole-2-carboxylic acidThiazole ring with carboxylic acidAntifungal
2-amino-thiazoleSimple thiazole derivativeAntimicrobial
This compound Thiazole ring with ureido linkageAntimicrobial, potential antitumor

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent substitution reactions to introduce the p-tolyl and ureido groups. The specific reagents and conditions can vary based on laboratory protocols.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant bacterial strains and various cancers. For example, one study reported on a class of thiazole derivatives that showed high potency against both sensitive and resistant cancer cell lines, indicating that compounds like this compound could be developed further for therapeutic applications .

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